Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate

Lipophilicity Membrane permeability ADME prediction

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate (CAS 681174-35-6) is a synthetic, dual-heterocyclic compound consisting of a benzofuran-2-carboxylate ethyl ester core linked via a 3‑position amide bond to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl fragment. Its molecular formula is C₂₀H₁₇NO₆, and its molecular weight is 367.4 g mol⁻¹.

Molecular Formula C20H17NO6
Molecular Weight 367.357
CAS No. 681174-35-6
Cat. No. B2734284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate
CAS681174-35-6
Molecular FormulaC20H17NO6
Molecular Weight367.357
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3COC4=CC=CC=C4O3
InChIInChI=1S/C20H17NO6/c1-2-24-20(23)18-17(12-7-3-4-8-13(12)27-18)21-19(22)16-11-25-14-9-5-6-10-15(14)26-16/h3-10,16H,2,11H2,1H3,(H,21,22)
InChIKeySJMHJMYDVIQXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate – Procurement-Relevant Identity, Structural Class, and Baseline Specifications


Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate (CAS 681174-35-6) is a synthetic, dual-heterocyclic compound consisting of a benzofuran-2-carboxylate ethyl ester core linked via a 3‑position amide bond to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl fragment. Its molecular formula is C₂₀H₁₇NO₆, and its molecular weight is 367.4 g mol⁻¹ [1]. The compound is typically supplied as a powder with a purity of 95% (HPLC) [1]. It belongs to the broader class of benzofuran‑2‑carboxylate amides, a scaffold that has been investigated for glycogen phosphorylase inhibition, lipogenesis modulation, and diuretic–saluretic activity [2][3]. The presence of the 2,3‑dihydro‑1,4‑benzodioxine ring introduces a chiral centre at the 2‑position, affording a stereochemically enriched building block suitable for asymmetric synthesis programmes.

Why Generic Substitution Fails for Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate – Physicochemical and Functional Non‑Interchangeability


Direct replacement of CAS 681174‑35‑6 with simpler benzofuran‑2‑carboxylate esters – such as ethyl 3‑aminobenzofuran‑2‑carboxylate (CAS 39786‑35‑1) or unsubstituted ethyl benzofuran‑2‑carboxylate – cannot reproduce its lipophilicity, hydrogen‑bonding capacity, or topological complexity. The target compound possesses a computed octanol‑water partition coefficient (LogP) of 4.1 versus 2.7‑2.9 for the 3‑amino analogue [1], reflecting a >10‑fold difference in predicted membrane partitioning. Its molecular weight (367 g mol⁻¹) is 1.8‑fold higher, and its heavy‑atom count (27 vs. 15) nearly doubles the scaffold complexity available for fragment elaboration [1][2]. The 2,3‑dihydrobenzo[1,4]dioxine‑2‑carboxamido moiety introduces a conformationally constrained, hydrogen‑bond‑rich pharmacophore that is absent in common building blocks. These physicochemical disparities mean that SAR series built on the simpler ester cannot be directly extrapolated to the amido‑dioxine congener, and procurement of the intended compound is essential for reproducible target engagement in cell‑based or in‑vivo pharmacology.

Product‑Specific Quantitative Evidence Guide – Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate


Octanol–Water Partition Coefficient (LogP) Elevation vs. Ethyl 3‑Aminobenzofuran‑2‑carboxylate

The target compound exhibits a computed LogP of 4.1 [1]. By contrast, ethyl 3‑aminobenzofuran‑2‑carboxylate (CAS 39786‑35‑1), a commonly used benzofuran building block, has a LogP of 2.7 (XLogP3‑AA) to 2.9 (vendor‑reported) [2]. This represents a LogP increment of approximately 1.3 log units, translating to an ~20‑fold greater predicted n‑octanol/water partition coefficient. The difference arises from the replacement of the small amino group with the bulkier, more hydrophobic dihydrobenzodioxine‑2‑carboxamido substituent.

Lipophilicity Membrane permeability ADME prediction

Molecular Complexity and Scaffold Diversity Advantage vs. Ethyl 3‑Aminobenzofuran‑2‑carboxylate

The target compound contains 27 heavy atoms, 4 rings, and 5 rotatable bonds, with an sp³ carbon fraction of 0.20 [1]. Its topological polar surface area (TPSA) is 87 Ų, and it possesses 6 hydrogen‑bond acceptors and 1 hydrogen‑bond donor [1]. In comparison, ethyl 3‑aminobenzofuran‑2‑carboxylate has 15 heavy atoms, 2 rings, 3 rotatable bonds, a TPSA of 65 Ų, 4 H‑bond acceptors, and 1 H‑bond donor [2]. The near‑doubling of heavy‑atom count and the incorporation of the 2,3‑dihydro‑1,4‑benzodioxine ring system substantially increase scaffold diversity, enabling exploration of chemical space inaccessible to the simpler aniline‑type building block.

Molecular complexity Fragment-based drug discovery Scaffold hopping

Chiral Centre Availability for Asymmetric Synthesis vs. Ethyl Benzofuran‑2‑carboxylate

The target compound bears a chiral centre at the 2‑position of the 2,3‑dihydro‑1,4‑benzodioxine ring, and the (3S) stereoisomer is specifically indexed [1]. In contrast, ethyl benzofuran‑2‑carboxylate (CAS 3199‑61‑9) and its 3‑amino derivative are achiral. The availability of an enantiomerically resolved building block allows direct incorporation into stereochemically defined lead series without requiring resolution or asymmetric synthesis at a later stage.

Chiral building block Asymmetric synthesis Stereochemical enrichment

Glycogen Phosphorylase Inhibitory Pharmacophore Potential vs. Non‑Dioxine Benzofuran‑2‑carboxylates

The 2,3‑dihydrobenzo[1,4]dioxine moiety is a recognised pharmacophore for glycogen phosphorylase (GP) inhibition. Juhász et al. reported that 2,3‑dihydrobenzo[1,4]dioxine‑derived thiazolidinediones inhibit GP with Ki values in the low micromolar range [1]. While the specific GP inhibitory activity of CAS 681174‑35‑6 has not been reported in peer‑reviewed literature, the compound structurally incorporates the complete dioxine pharmacophore tethered to a benzofuran‑2‑carboxylate scaffold, whereas simpler benzofuran‑2‑carboxylate esters (e.g., ethyl benzofuran‑2‑carboxylate) lack this motif entirely and exhibit no GP activity.

Glycogen phosphorylase Type 2 diabetes Hepatic glucose output

Lipogenesis Inhibition Patent Precedent vs. Non‑Dioxine Benzofurans

US Patent 4,213,998 explicitly claims that 2,3‑dihydrobenzofuran‑2‑carboxylic acids and their derivatives inhibit lipogenesis in mammals [1]. The target compound, as an ester‑amide conjugate of a 2,3‑dihydrobenzofuran‑2‑carboxylic analogue, falls within the chemical space protected by this patent family. By contrast, simple benzofuran‑2‑carboxylate esters lacking the 2,3‑dihydro substitution or the amide linkage are not exemplified as lipogenesis inhibitors, conferring a differential intellectual‑property and mechanistic profile to the target compound.

Lipogenesis inhibition Metabolic disease Patent landscape

Purity Specification and Quality Control Traceability vs. Unspecified‑Grade Analogues

CAS 681174‑35‑6 is commercially offered with a minimum purity of 95% (HPLC) . While ethyl 3‑aminobenzofuran‑2‑carboxylate is also available at >98% (GC), the purity of the structurally more complex amide is inherently more challenging to achieve and validate. Procuring from sources that provide batch‑specific HPLC‑UV or NMR purity certificates ensures reproducibility in biological assays where trace impurities (e.g., unreacted amine or hydrolysed acid) could confound activity readouts.

Chemical purity Quality control Reproducibility

Best Research and Industrial Application Scenarios – Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate


Fragment‑Based Drug Discovery Requiring a Higher‑LogP Benzofuran Scaffold

The LogP shift from 2.7–2.9 (3‑amino analogue) to 4.1 (target compound) [1][2] makes CAS 681174‑35‑6 the preferred choice for fragment elaboration libraries targeting intracellular or membrane‑associated targets where a moderately lipophilic start point is advantageous. The 2‑position chiral centre further enables stereochemically resolved SAR exploration.

Development of Dual‑Pharmacophore Glycogen Phosphorylase / Lipogenesis Inhibitors

Because the compound incorporates both the 2,3‑dihydrobenzo[1,4]dioxine pharmacophore (associated with GP inhibition [3]) and the benzofuran‑2‑carboxylate scaffold (linked to lipogenesis inhibition [4]), it serves as a strategic intermediate for metabolic‑disease programmes pursuing multi‑target pharmacology against hepatic glucose overproduction and de novo lipogenesis.

Synthesis of Chiral Lead Series for Asymmetric Catalysis or Enantioselective Target Engagement

The availability of the (3S) enantiomer allows direct incorporation into asymmetric synthesis pathways, circumventing the need for costly and time‑consuming chiral resolution. This is particularly relevant for medicinal chemistry groups advancing stereochemically pure leads against targets with enantiospecific binding pockets.

Small‑Molecule Probe Design Requiring Higher Hydrogen‑Bond Acceptor Count and Topological Complexity

With 6 hydrogen‑bond acceptors and a TPSA of 87 Ų [1], the compound offers greater H‑bonding capacity than simpler benzofuran esters (4 acceptors, 65 Ų), enhancing target‑binding opportunities for polar active sites. This makes it suitable for designing probes of enzymes with extended hydrogen‑bonding networks.

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